Barium stearate

Description

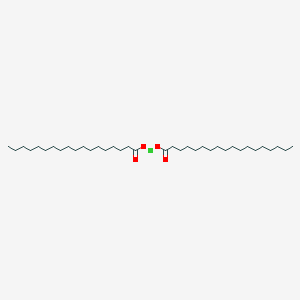

Structure

2D Structure

Properties

CAS No. |

6865-35-6 |

|---|---|

Molecular Formula |

C18H36BaO2 |

Molecular Weight |

421.8 g/mol |

IUPAC Name |

barium(2+);octadecanoate |

InChI |

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

OTNKRKHMTFRPSK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ba] |

Other CAS No. |

6865-35-6 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Synonyms |

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Barium Stearate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849), the barium salt of stearic acid, is a versatile chemical compound with the formula Ba(C₁₈H₃₅O₂)₂.[1] It presents as a white, waxy powder and is utilized across a multitude of industries for its properties as a lubricant, stabilizer, and water-repellent agent.[1] In the pharmaceutical sector, it is primarily employed as a lubricant in the manufacturing of tablets, where its inertness and flow-enhancing characteristics are highly valued.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization of barium stearate, with a focus on its applications relevant to drug development.

Chemical Structure and Identification

This compound is a metal soap consisting of a barium cation (Ba²⁺) ionically bonded to two stearate anions (C₁₇H₃₅COO⁻).[4][5] The stearate anion is the conjugate base of stearic acid, a long-chain saturated fatty acid. This structure imparts both hydrophobic (the long hydrocarbon tails) and lipophilic characteristics to the molecule.[2]

Caption: Logical relationship of reactants to form this compound.

Physicochemical Properties

This compound is a fine, white to slightly yellow crystalline powder with a characteristic odor.[6] Its key properties are its excellent thermal stability and lubricity.[1][7] It is insoluble in water and ethanol (B145695) but can be dissolved in hot non-polar organic solvents such as benzene (B151609) and toluene, often forming a gel upon cooling.[6][7] When exposed to strong acids, it decomposes to form stearic acid and the corresponding barium salt.[6]

Table 1: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₀BaO₄ | [8] |

| Molecular Weight | 704.3 g/mol | [8] |

| Melting Point | ≥205 °C | [6][9] |

| Barium Content | 19.3 - 20.7 % | [6][9] |

| Free Acid (as Stearic Acid) | ≤ 0.8 % | [6][9] |

| Heating Loss (Moisture) | ≤ 0.5 % | [6][9] |

| Fineness (through 75µm sieve) | ≥ 99.5 % | [6][9] |

Synthesis Methodologies

This compound is typically synthesized via two primary methods: the direct (fusion) method and the double decomposition (precipitation) method.

-

Direct Method (Fusion): This process involves the direct reaction of stearic acid with a barium source, such as barium oxide or barium hydroxide (B78521), at high temperatures (110-160 °C).[10][11] This method is often performed without a solvent.

-

Double Decomposition (Precipitation): This is a widely used wet-chemical process where an aqueous solution of a soluble barium salt (e.g., barium chloride) is reacted with a solution of sodium stearate.[10][12] this compound, being insoluble in water, precipitates out of the solution and is subsequently collected.[12]

Caption: Experimental workflow for the double decomposition synthesis of this compound.

Experimental Protocol: Double Decomposition Synthesis

-

Preparation of Reactants:

-

Prepare a solution of sodium stearate by dissolving stearic acid in an aqueous sodium hydroxide solution with heating and stirring.

-

Prepare a separate aqueous solution of barium chloride.

-

-

Reaction:

-

Under vigorous stirring, slowly add the barium chloride solution to the sodium stearate solution. The reaction is typically carried out at an elevated temperature (e.g., 90 °C).[10]

-

An immediate white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Allow the reaction to complete, then cool the mixture.

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake extensively with deionized water to remove the sodium chloride byproduct.[10]

-

Dry the purified this compound in an oven until a constant weight is achieved.

-

-

Final Processing: The dried product can be crushed or milled to obtain a fine powder.[10]

Analytical Characterization

The quality and properties of synthesized this compound are confirmed using several analytical techniques.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine thermal stability and decomposition kinetics.[13]

-

Methodology: A small, precisely weighed sample (5-10 mg) of this compound is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13][14] The mass of the sample is recorded as a function of temperature. The resulting data reveals decomposition temperatures and can be used to calculate kinetic parameters like activation energy.[13][14]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify functional groups and study the coordination between the carboxylate group and the barium ion.[15]

-

Methodology: A sample is prepared, often as a KBr pellet or as a thin film cast from a solvent.[5] The sample is analyzed using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. The positions of the antisymmetric (νas) and symmetric (νs) COO⁻ stretching bands provide information on the bidentate chelation with the barium ion.[15]

-

-

X-Ray Diffraction (XRD):

-

Objective: To analyze the crystalline structure and determine the lamellar spacing in multilayer films or powders.[16]

-

Methodology: A powdered sample is packed into a sample holder and scanned over a range of 2θ angles using an X-ray diffractometer. The resulting diffraction pattern shows peaks corresponding to specific crystallographic planes. The d-spacing can be calculated from the peak positions using Bragg's Law, providing insight into the layered structure of the material.[17]

-

Applications in Drug Development

While this compound has broad industrial uses, its application in pharmaceuticals is specific and critical.

-

Tablet Lubricant: The primary role of this compound in drug development is as a lubricant in tablet and capsule manufacturing.[2] It is added to formulations in small quantities to reduce the friction between the tablet and the die wall during ejection, preventing sticking and improving the overall manufacturing process. Its inert nature ensures it does not react with the active pharmaceutical ingredient (API).[2]

-

Viscosity and Consistency Regulator: In semi-solid formulations like creams and ointments, it can be used to control viscosity and act as a stabilizer for emulsions, though this is a less common application.[3]

-

Stabilizer for Medical Polymers: this compound can act as a heat stabilizer in PVC and other polymers that may be used in medical devices, preventing their degradation during heat-intensive processing like extrusion or molding.[3][9]

Safety and Handling

This compound is considered to have low toxicity.[1] However, as with any fine powder, inhalation of dust should be avoided. Prolonged skin contact may cause irritation.[1]

-

Personal Protective Equipment (PPE): It is recommended to use safety goggles, gloves, and respiratory protection when handling the powder.[1]

-

Storage: The material should be stored in a cool, dry place away from strong acids.[1]

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it an invaluable excipient in the pharmaceutical industry, primarily as a high-performance lubricant. Its excellent thermal stability, water repellency, and inertness are key to its function. A thorough understanding of its synthesis and analytical characterization allows for the consistent production of high-purity material essential for its application in drug formulation and the manufacturing of polymer-based medical components.

References

- 1. nimbasia.com [nimbasia.com]

- 2. Exploring the Role of this compound in Modern Chemical Processes: Applications, Properties, and Innovations-Yimei New Material [opewax.com]

- 3. pishrochem.com [pishrochem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | C36H70BaO4 | CID 197077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [sanyigroupct.com]

- 7. Laxmi Polyadditives [laxmipolyadditives.com]

- 8. strem.com [strem.com]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. CN101648860A - Production formula and novel process of this compound - Google Patents [patents.google.com]

- 11. This compound dry and water process & Application-Monoglycerides_ Guangdong Cardlo Biotechnology Co Ltd. [en.cardlo.cn]

- 12. pishrochem.com [pishrochem.com]

- 13. Effect of this compound on the Thermal Stability of Polyvinyl Chloride | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure of this compound Films at the Air/Water Interface Investigated by Polarization Modulation Infrared Spectroscopy and π−A Isotherms | Semantic Scholar [semanticscholar.org]

- 16. Direct determination of the structure of this compound multilayers by x-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Barium Stearate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂), a metallic soap, is a fine, white amorphous powder widely utilized across various industries.[1][2] Its properties as a thermal stabilizer, lubricant, and release agent make it a critical component in the manufacturing of plastics, particularly polyvinyl chloride (PVC), rubber, greases, and coatings.[3][4] In the pharmaceutical industry, it can be employed as a tablet and capsule lubricant. This technical guide provides a comprehensive overview of the principal synthesis methodologies for producing high-purity barium stearate powder. It details experimental protocols for the Double Decomposition (Precipitation), Direct Reaction (Fusion), and Aqueous Phase Direct Reaction methods, presenting quantitative data and reaction pathway visualizations to aid researchers in the selection and implementation of the most suitable preparation technique.

Introduction

This compound is the barium salt of stearic acid, a long-chain saturated fatty acid. It is insoluble in water and ethanol (B145695) but can be dissolved in hot non-polar solvents like benzene (B151609) and toluene.[1][5] A key characteristic is its high-temperature stability, making it superior to other metallic stearates like calcium stearate for long-term heat resistance in polymer applications.[1][3] The synthesis route chosen significantly impacts the final product's physical characteristics, such as particle size, purity, and bulk density, which in turn dictate its performance in various applications. This document outlines the most prevalent and effective synthesis routes.

Synthesis Methodologies

The production of this compound powder is primarily achieved through three distinct chemical pathways:

-

Double Decomposition (Precipitation) Method: An aqueous-phase reaction based on the metathesis of a soluble barium salt and an alkali stearate.

-

Direct Reaction (Fusion Method): A high-temperature, solvent-free reaction between a barium source and molten stearic acid.

-

Aqueous Phase Direct Reaction Method: A direct reaction between a barium source and stearic acid conducted in a water medium, often with catalytic assistance.

The following sections provide detailed protocols, reaction mechanisms, and process workflows for each method.

Double Decomposition (Precipitation) Method

This is a widely used wet-process method that involves a metathesis (double decomposition) reaction in an aqueous medium.[3] The process typically involves the saponification of stearic acid with an alkali (like caustic soda) to form a soluble soap, which is then reacted with a soluble barium salt, such as barium chloride, to precipitate the insoluble this compound.[6]

Reaction Principle & Stoichiometry

The process occurs in two main stages:

-

Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

-

Precipitation: 2 C₁₇H₃₅COONa (Sodium Stearate) + BaCl₂ (Barium Chloride) → Ba(C₁₇H₃₅COO)₂↓ (this compound) + 2 NaCl (Sodium Chloride)

The overall reaction demonstrates an ion exchange process where the barium ion replaces the sodium ion, leading to the precipitation of the final product due to its low solubility in water.[3][5]

Detailed Experimental Protocol

-

Saponification:

-

Charge a reaction vessel with a calculated amount of deionized water and heat to approximately 90°C.

-

Add stearic acid to the hot water and allow it to melt while stirring.

-

Gradually add a 30% aqueous solution of sodium hydroxide (B78521) (caustic soda) to the molten stearic acid with continuous agitation to form an aqueous solution of sodium stearate.[6] The reaction is typically carried out for 10-20 minutes.[7]

-

-

Precipitation:

-

In a separate vessel, prepare an aqueous solution of barium chloride.

-

Slowly add the barium chloride solution to the sodium stearate solution under vigorous stirring. The reaction temperature is maintained between 40-80°C.[7]

-

This compound will immediately precipitate as a white solid. Continue stirring for an additional 10-20 minutes to ensure the reaction goes to completion.[7]

-

-

Product Isolation and Purification:

-

Filter the resulting slurry using a Büchner funnel or filter press to separate the this compound precipitate from the mother liquor containing the sodium chloride byproduct.

-

Wash the filter cake thoroughly with a large amount of hot deionized water to remove residual sodium chloride and other soluble impurities.

-

Subject the washed cake to centrifugal dewatering or pressure filtration to remove excess water.

-

-

Drying and Milling:

-

Dry the dewatered product in a hot air oven or flash dryer until the moisture content is ≤ 0.5%.

-

Mill the dried this compound to the desired particle size to obtain a fine, homogeneous powder.

-

References

- 1. chembk.com [chembk.com]

- 2. This compound [sanyigroupct.com]

- 3. pishrochem.com [pishrochem.com]

- 4. Preparation method for one-step synthesis of this compound by stearic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound dry and water process & Application-Monoglycerides_ Guangdong Cardlo Biotechnology Co Ltd. [en.cardlo.cn]

- 6. Method for detecting barium content in this compound via precipitation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Solubility of Barium Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium stearate (B1226849), the barium salt of stearic acid, is a metallic soap with a wide range of industrial applications, including as a heat stabilizer in polyvinyl chloride (PVC), a lubricant in plastics and metal processing, and a waterproofing agent.[1][2] In the pharmaceutical and drug development sectors, it is sometimes used as an excipient in tablet manufacturing, acting as a lubricant to prevent the formulation from sticking to equipment.[3] Understanding the solubility of barium stearate in various organic solvents is crucial for its effective formulation, processing, and for assessing its toxicological profile. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into the biological interactions of barium ions relevant to drug development.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on recurring qualitative descriptions, the following table summarizes its solubility characteristics. It is generally characterized as being soluble in hot, non-polar organic solvents and insoluble in water and polar solvents.[4]

| Solvent Class | Solvent | Solubility | Temperature Dependence | Citations |

| Alcohols | Ethanol | Insoluble (cold), Soluble (hot) | Strong | [4] |

| Aromatic Hydrocarbons | Benzene | Soluble | Soluble when hot | [4] |

| Toluene | Soluble | Soluble when hot | [4] | |

| Ethers | Diethyl Ether | Insoluble | - | |

| Water | Water | Insoluble | - | [4] |

Experimental Protocols: Determination of this compound Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of sparingly soluble compounds like this compound. The gravimetric method is a reliable and commonly employed technique for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

-

This compound powder

-

Selected organic solvents (e.g., ethanol, toluene)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Sealed glass vials or flasks

-

Volumetric flasks and pipettes

-

Drying oven

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature water bath or incubator set to the desired experimental temperature.

-

Continuously agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent and has been pre-heated to the experimental temperature. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound but sufficient to ensure complete solvent removal. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound residue using an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

-

Workflow for Gravimetric Solubility Determination

Mandatory Visualization: Biological Interactions of Barium Ions

While this compound itself is primarily used for its physical properties, in biological systems, it can dissociate to release barium ions (Ba²⁺). These ions are known to interact with and block certain ion channels, particularly potassium (K⁺) channels, and can also affect calcium (Ca²⁺) channels.[5][6][7] This interaction can have significant physiological effects, including membrane depolarization and modulation of neurotransmitter release.[5][8] The following diagram illustrates the conceptual pathway of barium ion interaction at a synapse.

This diagram illustrates that barium ions can block voltage-gated potassium channels, leading to membrane depolarization. This depolarization, in turn, can activate voltage-gated calcium channels, potentially leading to an influx of calcium and/or barium ions, which then triggers the release of neurotransmitters from synaptic vesicles.[5][8] This mechanism highlights the potential for barium compounds to interfere with normal neuronal signaling, a critical consideration in drug development and toxicology.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided a detailed experimental protocol for its determination, and presented a visualization of the biological interactions of barium ions. While quantitative solubility data remains sparse, the provided qualitative information and experimental methodology offer a solid foundation for researchers. The illustrated signaling pathway underscores the importance of considering the ionic effects of barium compounds in any biological or pharmaceutical application. Further research to quantify the solubility of this compound in a broader range of solvents and at various temperatures would be a valuable contribution to the field.

References

- 1. pishrochem.com [pishrochem.com]

- 2. pishrochem.com [pishrochem.com]

- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 4. This compound [sanyigroupct.com]

- 5. Barium evokes glutamate release from rat brain synaptosomes by membrane depolarization: involvement of K+, Na+, and Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of barium-induced constriction of cerebral surface arterioles by blockers of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Can barium support the release of acetylcholine by nerve impulses? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Barium Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium stearate (B1226849), a compound of significant interest in various industrial and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies for thermal analysis, and presents a proposed decomposition pathway based on available scientific literature.

Quantitative Thermal Decomposition Data

The thermal decomposition of barium stearate is a multi-stage process. The following table summarizes the key temperature points and mass loss percentages reported in the literature, primarily determined by thermogravimetric analysis (TGA).

| Parameter | Value | Source |

| Melting Point | >225 °C | [1] |

| Decomposition Temperature (5% mass loss) | >203.6 °C | [2][3] |

| Decomposition Temperature (10% mass loss) | >217.2 °C | [2][3] |

| Decomposition Stages (in Nitrogen Atmosphere) | ||

| Stage 1 | ~200-400 °C | Inferred from[2][4] |

| Stage 2 | ~400-520 °C | Inferred from[5] |

| Stage 3 | >700 °C | Inferred from[6][7] |

Experimental Protocols for Thermal Analysis

The primary technique for studying the thermal decomposition of this compound is Thermogravimetric Analysis (TGA) , often coupled with Differential Scanning Calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a generalized procedure based on methodologies reported for the analysis of metal stearates.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a ceramic (alumina) or platinum TGA pan.

Instrument Settings:

-

Atmosphere: High-purity nitrogen (or air, depending on the study's objective).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C (or higher if studying the final decomposition of barium carbonate).

-

Heating Rate: 10 °C/min.

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the initial mass loss on the TGA curve.

-

The temperatures corresponding to the maximum rate of mass loss for each decomposition stage are determined from the peaks of the derivative thermogravimetric (DTG) curve.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an inert atmosphere is understood to occur in three principal stages. The following pathway is proposed based on studies of this compound and analogous alkaline earth metal carboxylates, such as barium valerate (B167501) and calcium stearate.[5]

Stage 1 & 2: Decomposition to Barium Carbonate

The initial stages involve the breakdown of the stearate ligands, leading to the formation of barium carbonate and the release of volatile organic compounds. The primary organic byproduct is believed to be a long-chain ketone, formed through the ketonic decarboxylation of the stearate moieties.

dot

References

- 1. strem.com [strem.com]

- 2. Effect of this compound on the Thermal Stability of Polyvinyl Chloride | Scientific.Net [scientific.net]

- 3. Effect of this compound on the Thermal Stability of Polyvinyl Chloride | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Stearate (B1226849)

Barium stearate, the barium salt of stearic acid with the chemical formula Ba(C₁₈H₃₅O₂)₂, is a compound of significant interest across various industrial and scientific fields.[1][2] Its utility as a heat stabilizer and lubricant in the plastics and rubber industries is well-established.[1][3] Furthermore, its ordered, self-assembling nature, particularly in the form of thin films, makes it a subject of crystallographic study. This guide provides a comprehensive overview of the techniques and findings related to the crystal structure analysis of this compound.

Physicochemical and Thermal Properties

This compound is a white or slightly yellow, fine crystalline powder.[4] It is generally insoluble in water and ethanol (B145695) but can be dissolved in non-polar solvents like hot ethanol and benzene.[4][5] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₀BaO₄ | [6][7] |

| Molecular Weight | 704.3 g/mol | [6] |

| Appearance | White, free-flowing powder | [8] |

| Melting Point | ≥205 °C to 210 °C | [4][9] |

| Barium Content | 19.3% - 20.7% | [4][9] |

| Free Acid (as Stearic Acid) | ≤0.5% - 1.0% | [4][8] |

| Heating Loss / Moisture | ≤0.5% - 2.0% | [4][8] |

The thermal stability of this compound is one of its most critical properties. When used as a stabilizer for Polyvinyl Chloride (PVC), it significantly enhances thermal stability.[10][11] Thermal degradation studies using non-isothermal weight-loss techniques show that the decomposition process occurs in three stages, with the average apparent activation energy for each stage being 79.88 kJ/mol, 89.37 kJ/mol, and 187.34 kJ/mol, respectively.[10][11]

Synthesis and Preparation of this compound

The synthesis of this compound can be achieved through several methods, primarily precipitation (wet process) and direct reaction (dry process).

Experimental Protocol: Wet Process Synthesis

The wet process, or precipitation method, is a common technique for producing this compound.

-

Reactant Preparation : An aqueous solution of a barium salt, such as barium chloride or barium hydroxide (B78521), is prepared.[12][13] A separate solution of sodium stearate is created by saponifying stearic acid with sodium hydroxide.[13]

-

Precipitation : The two solutions are mixed. This compound, being insoluble in water, precipitates out of the solution. The reaction is: 2 C₁₇H₃₅COONa + BaCl₂ → (C₁₇H₃₅COO)₂Ba + 2 NaCl.[13]

-

Alternative Wet Process : A method involving the direct reaction of stearic acid with a barium hydroxide suspension in water is also employed.[12][14]

-

Add water to a reactor and begin stirring and heating.

-

Add powdered barium hydroxide to form a suspension.

-

When the temperature reaches 50-60 °C, add fine-particle stearic acid while stirring.

-

The reaction is exothermic, raising the temperature to 69-70 °C, where it is held for 20-30 minutes.[12][14]

-

-

Product Recovery : The precipitated this compound is then filtered, washed to remove byproducts like sodium chloride, dried, and crushed to obtain a fine powder.[12][13]

Experimental Protocol: Dry Process Synthesis

The dry process involves the direct reaction of stearic acid with a barium source at elevated temperatures.

-

Reactant Mixing : Stearic acid is melted, and a metal oxide, such as barium oxide or barium hydroxide, is added directly to the molten acid.[2][5]

-

Reaction Conditions : The reaction is carried out at high temperatures in a molten state, often with a catalyst, under controlled pressure and stirring to ensure completion.[5]

-

Product Formation : The direct reaction yields this compound, which is then cooled and processed.

Crystal Structure Analysis of Thin Films

This compound is often studied in the form of Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies.[15][16] These films are ideal for structural analysis using techniques like X-ray diffraction.

Experimental Protocol: Langmuir-Blodgett (LB) Film Deposition

-

Subphase Preparation : An aqueous subphase is prepared, typically containing a barium salt like BaCl₂. The pH is adjusted to ensure the deprotonation of the stearic acid head groups.[17][18]

-

Monolayer Formation : A solution of stearic acid in a volatile organic solvent (e.g., benzene) is spread onto the subphase surface.[16][17] As the solvent evaporates, a monolayer of stearate molecules forms at the air-water interface.

-

Compression : The monolayer is compressed using barriers, increasing the surface pressure and forcing the molecules into a tightly packed, ordered state.

-

Deposition : A solid substrate (e.g., glass, silicon) is repeatedly dipped into and withdrawn from the subphase through the compressed monolayer.[16] With each pass, a layer of this compound molecules is transferred to the substrate, creating a multilayered film.

X-Ray Diffraction (XRD) Analysis

XRD is the primary tool for determining the crystal structure of this compound multilayers.[15] The analysis of diffraction patterns from LB films reveals a well-ordered layered structure.

Table 2: X-Ray Diffraction Data for this compound LB Films

| Number of Layers | d_alfa (Å) | d_beta (Å) | Reference |

| 3 | 47.97 | 40.000 | [19][20] |

| 5 | 47.982 | 40.160 | [19][20] |

| 7 | 48.272 | 40.562 | [19][20] |

The d_alfa and d_beta values represent the bilayer spacing within the film structure, indicating different packing arrangements or phases of the stearate molecules.[19][20] The direct determination of the electron density distribution can be achieved by calculating the generalized Patterson function from the observed intensity data, providing a detailed model of the bimolecular leaflet.[15]

Spectroscopic and Microscopic Analysis

-

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) : This technique is used to investigate the molecular orientation and coordination at the air-water interface in situ. Studies show that at a pH of 9.5, stearic acid is fully deprotonated and forms a chelating bidentate coordination with the barium ions in the subphase.[18]

-

Atomic Force Microscopy (AFM) : AFM is used to map the surface topography, friction, and adhesion of the deposited films. It can reveal defects, such as holes, that may form in aged films.[21]

Conclusion

The crystal structure of this compound, particularly in its thin film form, is characterized by a highly ordered lamellar arrangement. The synthesis of the material can be controlled to produce powders with specific physicochemical properties suitable for various industrial applications. Advanced analytical techniques, especially X-ray diffraction, provide detailed insights into the molecular packing and bilayer spacing of this compound molecules in Langmuir-Blodgett films. This in-depth understanding of its structure is crucial for optimizing its performance as a stabilizer, lubricant, and functional material in advanced applications.

References

- 1. nimbasia.com [nimbasia.com]

- 2. Exploring the Role of this compound in Modern Chemical Processes: Applications, Properties, and Innovations-Yimei New Material [opewax.com]

- 3. Exploring this compound: A Multifunctional Additive in the Chemical Industry_Shandong Hao Na New Material Technology-Stearate, PVC Stabilizer [caznstabilizer.com]

- 4. This compound [sanyigroupct.com]

- 5. This compound dry and water process & Application-Monoglycerides_ Guangdong Cardlo Biotechnology Co Ltd. [en.cardlo.cn]

- 6. This compound | C36H70BaO4 | CID 197077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. mlagroup.com [mlagroup.com]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. Effect of this compound on the Thermal Stability of Polyvinyl Chloride | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pishrochem.com [pishrochem.com]

- 14. CN103694100B - Production method for this compound - Google Patents [patents.google.com]

- 15. Direct determination of the structure of this compound multilayers by x-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 17. scispace.com [scispace.com]

- 18. Structure of this compound Films at the Air/Water Interface Investigated by Polarization Modulation Infrared Spectroscopy and π−A Isotherms | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound Langmuir-Blodgett films investigated by mapping adhesion forces with atomic force microscopy [iris.unict.it]

A Comprehensive Technical Guide to Barium Stearate: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of barium stearate (B1226849), with a focus on its molecular weight and chemical formula. Additionally, it outlines a detailed experimental protocol for its synthesis and includes a visualization of the synthetic workflow.

Core Molecular and Physical Properties

Barium stearate is a barium salt of stearic acid, appearing as a white, fine powder. It is notable for its properties as a lubricant and heat stabilizer. The fundamental molecular and physical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₃₆H₇₀BaO₄[1][2][3] |

| Ba(C₁₈H₃₅O₂)₂[4] | |

| Molecular Weight | 704.27 g/mol [3] to 704.3 g/mol [5][6] |

| CAS Number | 6865-35-6 |

| Appearance | White powder |

| Solubility | Insoluble in water and ethanol; soluble in hot ethanol, benzene, and toluene.[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, including both dry (melting) and wet (aqueous) processes.[1] A prevalent and well-documented laboratory-scale method involves the reaction of stearic acid with barium hydroxide (B78521) in an aqueous medium. This "wet process" is detailed below.

Objective:

To synthesize this compound via the reaction of stearic acid and barium hydroxide.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

-

Deionized Water

-

Ammonia (B1221849) solution (optional, as a catalyst)[3]

-

Zinc Oxide (optional, as a catalyst)[5]

Equipment:

-

Reaction vessel (e.g., three-necked flask)

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Condenser

-

Buchner funnel and flask for vacuum filtration

-

Drying oven

Procedure:

-

Preparation of Barium Hydroxide Solution:

-

Preparation of Stearic Acid Emulsion:

-

Reaction:

-

Slowly add the hot barium hydroxide solution to the stearic acid emulsion under continuous stirring.[2]

-

The reaction temperature is typically maintained at a temperature higher than the melting point of stearic acid but below the boiling point of water.[5]

-

The reaction mixture will thicken as this compound precipitates. The reaction is generally carried out for 60 to 90 minutes.[5]

-

-

Product Isolation and Purification:

-

After the reaction is complete, the precipitated this compound is collected by vacuum filtration.

-

The filter cake is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

-

The wet this compound is then dried in an oven at approximately 110°C for several hours to obtain a fine, white powder.[6][7]

-

Synthesis Workflow

The following diagram illustrates the key steps in the wet synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the wet process.

Analytical Methods for Characterization

To ensure the purity and quality of the synthesized this compound, various analytical techniques can be employed. A common method for determining the barium content is through precipitation, where the this compound is reacted with sulfuric acid to form barium sulfate (B86663) precipitate, which is then collected and weighed.[8][9] Advanced analytical methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can also be utilized for precise quantification of the barium content.[10]

References

- 1. This compound dry and water process & Application-Monoglycerides_ Guangdong Cardlo Biotechnology Co Ltd. [en.cardlo.cn]

- 2. Preparation method for one-step synthesis of this compound by stearic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102372621A - Preparation method for one-step synthesis of this compound by stearic acid - Google Patents [patents.google.com]

- 4. Exploring the Role of this compound in Modern Chemical Processes: Applications, Properties, and Innovations-Yimei New Material [opewax.com]

- 5. CN103880636A - Method for preparing this compound by using stearic acid - Google Patents [patents.google.com]

- 6. CN103694100A - Production method for this compound - Google Patents [patents.google.com]

- 7. CN103694100B - Production method for this compound - Google Patents [patents.google.com]

- 8. CN102980829A - Method for detecting barium content in this compound via precipitation method - Google Patents [patents.google.com]

- 9. Method for detecting barium content in this compound via precipitation method - Eureka | Patsnap [eureka.patsnap.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Barium Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for barium stearate (B1226849), a compound used in various industrial applications. This document synthesizes available toxicological data, outlines relevant experimental protocols based on international guidelines, and visually represents the primary mechanism of barium toxicity.

Chemical and Physical Properties

Barium stearate is the barium salt of stearic acid, with the chemical formula Ba(C₁₈H₃₅O₂)₂. It is a white, fine powder that is practically insoluble in water and ethanol (B145695) but soluble in hot organic solvents like benzene (B151609) and toluene.

Toxicological Data

The toxicity of this compound is primarily attributed to the bioavailability of the barium ion (Ba²⁺). While this compound itself has low solubility in water, it can release barium ions in the acidic environment of the stomach.

Acute Toxicity

This compound is classified as harmful if swallowed or inhaled.[1][2][3][4] The available quantitative data for acute oral toxicity is summarized in the table below.

Table 1: Acute Oral Toxicity of this compound

| Test Animal | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 2506 | [5] |

| Mouse | Oral | 1832 | [5] |

Dermal and Eye Irritation

Prolonged or repeated exposure to this compound dust may cause skin and eye irritation.[6] Specific data from standardized tests on this compound is limited. For comparison, data for other metal stearates are presented below.

Table 2: Dermal and Eye Irritation Data for Analogous Metal Stearates

| Substance | Test | Species | Result | Reference |

| Zinc Stearate | Skin Irritation | Rabbit | Not an irritant | [7] |

| Zinc Stearate | Eye Irritation | Rabbit | Not an irritant | [7] |

| Calcium Stearate | Skin Irritation | Human | Not a sensitizer (B1316253) or irritant (in cosmetic formulations) | [8] |

Genotoxicity and Carcinogenicity

There is currently no available data to definitively classify the genotoxic or carcinogenic potential of this compound.[9] Standard genotoxicity assays such as the Ames test and in vitro micronucleus assay have not been reported for this specific compound. The International Agency for Research on Cancer (IARC) has not classified barium as a human carcinogen.[10]

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of this compound is available.[2]

Mechanism of Toxicity: Barium Ion and Potassium Channels

The primary systemic toxicity of barium is due to the ability of the Ba²⁺ ion to block potassium (K⁺) channels.[7][11] This blockage disrupts the normal flow of potassium ions across cell membranes, which is critical for maintaining the resting membrane potential of excitable cells like nerve and muscle cells. The resulting hypokalemia (low extracellular potassium) can lead to serious health effects.

Experimental Protocols

The following sections describe standard methodologies for assessing the toxicological profile of a substance like this compound, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity category based on the observed mortality.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose. This compound, being a powder, would be suspended in an appropriate vehicle like water or oil.

-

A starting dose (e.g., 300 mg/kg) is chosen based on available information.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The dosing for subsequent animals is adjusted up or down depending on the outcome of the previous dose level.

-

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and scored over a period of time.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance (0.5 g for a solid like this compound, moistened with a small amount of water) is applied to the skin under a gauze patch.

-

The patch is left in place for a specified duration, typically 4 hours.

-

After the exposure period, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the substance is applied to one eye of a test animal, with the other eye serving as a control. The resulting ocular reactions are observed and scored.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A small amount of the test substance (e.g., 0.1 mL of a solid) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

-

Data Analysis: The severity of the ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test is used to detect gene mutations.

-

Principle: Specially constructed strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Handling and Safety Precautions

Given its classification as harmful, appropriate safety measures should be taken when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[1][6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[1]

Occupational Exposure Limits

The following occupational exposure limits have been established for barium and its soluble compounds.

Table 3: Occupational Exposure Limits for Barium Compounds

| Organization | Limit | Value |

| ACGIH (TLV-TWA) | Barium and soluble compounds (as Ba) | 0.5 mg/m³ |

| NIOSH (REL-TWA) | Barium compounds (soluble, as Ba) | 0.5 mg/m³ |

| OSHA (PEL-TWA) | Barium and soluble compounds (as Ba) | 0.5 mg/m³ |

ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; TLV-TWA: Threshold Limit Value - Time-Weighted Average; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound.

References

- 1. Potassium channel - Wikipedia [en.wikipedia.org]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ams.usda.gov [ams.usda.gov]

- 9. pnas.org [pnas.org]

- 10. Zinc stearate | 557-05-1 [chemicalbook.com]

- 11. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂) is the barium salt of stearic acid, a metallic soap that finds extensive use across various industrial sectors due to its unique physicochemical properties.[1][2] It is a white, fine powder recognized for its excellent thermal stability, lubricating characteristics, and water repellency.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of barium stearate, detailed experimental protocols for its synthesis, and visualizations of its functional mechanisms. The information is curated to be a vital resource for professionals in research, chemical synthesis, and pharmaceutical sciences, particularly in formulation and drug development where it can be used as a lubricant in tablet manufacturing.[3]

Chemical Identity and Structure

This compound is a metallic soap formed from a divalent barium cation (Ba²⁺) and two stearate anions (C₁₇H₃₅COO⁻).

-

IUPAC Name : barium(2+);octadecanoate[4]

Physical Properties

This compound is a fine, white to slightly yellowish amorphous powder.[8][9][10] It is generally odorless, though some sources describe a slight fatty odor. Key quantitative physical properties are summarized in Table 1.

Table 1: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | White to slightly yellow powder[8][9][10] | Crystalline solid[7] |

| Melting Point | 120 °C to >225 °C[4][5][8][9] | A wide range is reported, commonly cited values are >200 °C. For example: 160 °C[5], 210 °C[8], >225 °C[7][9]. |

| Boiling Point | Not Applicable[4] | Decomposes upon strong heating. |

| Density | 1.145 g/cm³ (at 20 °C)[4][5] | |

| Solubility | ||

| In Water | Insoluble or slightly soluble (e.g., 3.2 mg/L at 25 °C)[4][5] | |

| In Alcohols | Insoluble in cold ethanol[7][9]; Soluble in hot ethanol[8][9] | |

| In Other Solvents | Soluble in hot non-polar solvents like benzene (B151609) and toluene[8][9] | Forms a gel upon cooling after being dissolved in organic solvents.[8] |

| Moisture Content | ≤0.5% to ≤1.0%[8][11][12] | Has water absorption properties in the air.[8][9] |

| Barium Content | ~19.3% - 21.0%[8][11][13] | |

| Free Acid (as Stearic Acid) | ≤0.5% to ≤1.0%[8][11] |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of a metallic salt of a fatty acid.

-

Reaction with Strong Acids : It readily decomposes in the presence of strong acids to form stearic acid and the corresponding barium salt.[8][9] Reaction: Ba(C₁₇H₃₅COO)₂ + 2 HCl → 2 C₁₇H₃₅COOH + BaCl₂

-

Thermal Stability : this compound is valued for its excellent heat stability, making it a superior stabilizer for polymers like PVC compared to calcium stearate, though less effective than lead stearate.[10] It can prevent thermal degradation of PVC at temperatures above 200°C.[14]

-

Decomposition : When heated to decomposition, it emits acrid smoke and fumes, including carbon monoxide and carbon dioxide.[7][15][16]

-

Incompatibilities : It is incompatible with strong acids and strong bases.[15][16] Direct sunlight and extremely high temperatures should be avoided during storage.[15][16]

-

Toxicity : this compound is considered toxic. Acute oral toxicity data shows an LD50 of 2506 mg/kg for rats and 1832 mg/kg for mice.[17] Symptoms of poisoning can include vomiting, abdominal pain, and increased blood pressure.[17]

Experimental Protocols: Synthesis of this compound

Several methods are employed for the industrial production of this compound. The two primary approaches are the double decomposition (wet) process and the direct reaction (dry) process.

Protocol 1: Double Decomposition (Metathesis) Reaction

This is a traditional wet process involving the reaction of sodium stearate with a soluble barium salt, typically barium chloride, in an aqueous medium.[2][18]

Methodology:

-

Saponification : Prepare an aqueous solution of sodium stearate. a. Place a defined amount of stearic acid into a reaction vessel. b. Heat the vessel using a water bath to melt the stearic acid (melting point of stearic acid is ~69°C). c. Slowly add a 30% sodium hydroxide (B78521) (caustic soda) solution while stirring continuously to saponify the stearic acid, forming an aqueous solution of sodium stearate.[18]

-

Metathesis Reaction : a. In a separate vessel, prepare an aqueous solution of barium chloride (BaCl₂). b. While stirring the sodium stearate solution, slowly add the barium chloride solution.[18] A precipitation reaction will occur, forming insoluble this compound and soluble sodium chloride.

-

Isolation and Purification : a. Filter the resulting precipitate to separate the this compound from the aqueous solution containing the sodium chloride byproduct. b. Wash the collected this compound cake extensively with water to remove any remaining sodium chloride.[18] c. Dry the purified product in an oven. Hot air drying is commonly used.[18] d. The final dried product is then pulverized to obtain a fine powder.

Caption: Workflow for Double Decomposition Synthesis of this compound.

Protocol 2: One-Step Direct Synthesis

This method involves the direct reaction of stearic acid with a barium source, such as barium hydroxide, in an aqueous medium without a catalyst.[19]

Methodology:

-

Reactant Preparation : a. Add water to a reactor equipped with heating, stirring, and temperature measurement capabilities. Begin stirring and heating.[19] b. Add powdered barium hydroxide octahydrate (Ba(OH)₂·8H₂O) to the water to form a barium hydroxide suspension.[19]

-

Reaction : a. Heat the suspension to a temperature between 50-60°C. b. While maintaining stirring, add fine-particle industrial-grade stearic acid to the reactor.[19] c. Continue heating. When the temperature reaches 65-66°C, cease heating. The exothermic nature of the reaction will cause the temperature to rise further to approximately 69-70°C.[19] d. Maintain the reaction at this temperature for 20-30 minutes to ensure completion.[19]

-

Isolation and Finishing : a. Separate the resulting this compound product via filtration. b. Dry the filtered product. c. Crush or pulverize the dried material to obtain the final this compound powder.[19]

Core Applications and Functional Mechanisms

This compound's properties make it a versatile compound, particularly in the polymer industry. Its primary role is as a heat stabilizer and lubricant for PVC.[1][10][20]

Mechanism as a PVC Heat Stabilizer

During high-temperature processing, PVC can undergo thermal degradation, which involves the elimination of hydrogen chloride (HCl) from the polymer chain. This process, known as dehydrochlorination, creates unstable conjugated double bonds, leading to discoloration and deterioration of mechanical properties. This compound acts as a primary stabilizer by scavenging the released HCl, thus preventing the autocatalytic degradation cascade.

Caption: Logical Flow of PVC Stabilization by this compound.

Other Significant Applications

-

Lubricants : Acts as a high-temperature lubricant for machinery and a processing aid in the rubber industry to prevent sticking to molds.[1][8][20]

-

Coatings : Used as a flatting and sanding agent in paints, lacquers, and inks.

-

Waterproofing Agent : Its hydrophobic nature makes it a useful waterproofing agent.[8]

-

Pharmaceuticals & Cosmetics : Employed as a lubricant, emulsifier, and thickening agent in tablet manufacturing, creams, and lotions.[1][3][20]

References

- 1. nimbasia.com [nimbasia.com]

- 2. pishrochem.com [pishrochem.com]

- 3. Exploring the Role of this compound in Modern Chemical Processes: Applications, Properties, and Innovations-Yimei New Material [opewax.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound(6865-35-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. strem.com [strem.com]

- 7. This compound CAS#: 6865-35-6 [m.chemicalbook.com]

- 8. This compound [sanyigroupct.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. yimajie.com [yimajie.com]

- 11. additivesforpolymer.com [additivesforpolymer.com]

- 12. This compound – THẾ GIỚI PHỤ GIA NHỰA [tgphugia.com]

- 13. This compound - WSD Chemical® [wsdchemical.com]

- 14. Effect of this compound on the Thermal Stability of Polyvinyl Chloride | Scientific.Net [scientific.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. allhdi.com [allhdi.com]

- 18. CN101648860A - Production formula and novel process of this compound - Google Patents [patents.google.com]

- 19. CN103694100B - Production method for this compound - Google Patents [patents.google.com]

- 20. pishrochem.com [pishrochem.com]

A Technical Guide to the Discovery and History of Barium Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (C₃₆H₇₀BaO₄) is a metallic soap with significant industrial applications, primarily as a heat stabilizer and lubricant in the plastics industry, a waterproofing agent, and a component in greases. Its history is not one of a singular discovery but rather a culmination of foundational work in 19th-century chemistry. This guide traces the origins of barium stearate from the initial identification of its constituent components—barium and stearic acid—to the pioneering work on metallic soaps and modern synthesis protocols. Detailed experimental methodologies, quantitative data, and process diagrams are provided to offer a comprehensive technical overview for a scientific audience.

Historical Development: From Elements to a Compound

The synthesis of this compound was predicated on the discovery and characterization of its fundamental precursors: the element barium and stearic acid.

The Discovery of Barium

The journey began with the identification of a new "earth" by Carl Wilhelm Scheele in 1772 from the mineral barite.[1] Due to its high density, it was named from the Greek word barys, meaning "heavy".[1] The elemental form of barium, a soft, silvery-gray alkaline earth metal, was not isolated until 1808 by Sir Humphry Davy in London through the electrolysis of molten barium salts.[1]

The Isolation of Stearic Acid

The organic component, stearic acid, was first isolated and characterized by the French chemist Michel Eugène Chevreul. His comprehensive research on animal fats, published in his seminal 1823 work, Recherches chimiques sur les corps gras d'origine animale, laid the groundwork for lipid chemistry.[2][3] Through a process of saponification (soap making) followed by acidification, he successfully separated various fatty acids. He isolated a new, saturated fatty acid from sheep fat which he named "stearic acid" (from the Greek stéar, for tallow).[3] Chevreul's meticulous methodology, which combined crystallization, distillation, and melting point determination, was revolutionary for the time.[3]

First Synthesis of Metallic Soaps

The first preparation of this compound can be attributed to Chevreul himself. In his 1823 publication, he describes the preparation of various metallic salts of fatty acids to study their properties and aid in purification. He specifically mentions the use of barium salts ("butirate de baryte") for the fractional crystallization of fatty acids.[2][4][5] By reacting a soluble barium salt with the potassium or sodium soaps he had created, he could precipitate the insoluble barium soap, which is the fundamental principle of the double decomposition method still in use today. This work represents the first documented synthesis of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to differences in purity, crystalline structure, or measurement technique.

| Property | Value | Citations |

| Chemical Formula | C₃₆H₇₀BaO₄ | [6] |

| Molecular Weight | 704.27 g/mol | [6][7] |

| Appearance | White to slightly yellow, fine powder | [6][8][9] |

| Density | 1.145 g/cm³ | [6][7][8][10] |

| Melting Point | >225 °C (or 160-210 °C, depending on grade) | [6][7][8][9] |

| Solubility | Water: Insoluble (3.2 mg/L at 25 °C)Ethanol: InsolubleHot Solvents: Soluble in hot benzene, toluene, and other non-polar solvents | [6][7][8][9] |

| Thermal Stability | Decomposition onset > 203.6 °C (at 5% mass loss) | [9] |

| Barium Content (%) | ~20.0 ± 0.5 (Premium Grade) | [9] |

| Free Acid (%) | ≤ 0.5 (Premium Grade) | [9] |

Spectroscopic Data (FTIR)

The formation of this compound from stearic acid is readily confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy. The key spectral change is the disappearance of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) and the appearance of two new strong absorption bands corresponding to the carboxylate anion (COO⁻).

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Notes | Citations |

| Alkyl Chain (CH₂, CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong, sharp peaks indicative of the long hydrocarbon chains. For BaSt, νₐₛ(CH₂) is at ~2914-2917 cm⁻¹. | [6] |

| Carboxylate Anion (COO⁻) | Asymmetric Stretch (νₐₛ) | 1540 - 1650 | A very strong and characteristic band for metallic soaps. Replaces the C=O stretch of the parent acid. | [7][10] |

| Carboxylate Anion (COO⁻) | Symmetric Stretch (νₛ) | 1360 - 1450 | A strong band, which, along with the asymmetric stretch, confirms the ionic nature of the headgroup. | [7][10] |

| Alkyl Chain (CH₂) | Scissoring Bend (δ) | ~1471 | A sharp band indicating a well-ordered, all-trans zigzag chain conformation in crystalline form. | [6] |

Experimental Protocols

Two primary methods have been established for the synthesis of this compound: the historical Double Decomposition (Precipitation) method and the more direct Fusion or Direct Reaction method.

Historical & Modern Protocol: Double Decomposition (Precipitation)

This method, analogous to Chevreul's original approach, involves a two-step reaction in an aqueous medium. It is widely used because it yields a fine, fluffy powder.

Methodology:

-

Saponification: Stearic acid is neutralized with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to form a water-soluble soap, sodium stearate. The reaction is often carried out at an elevated temperature (~80-90 °C) to ensure the melting of stearic acid and complete reaction.

-

Reaction: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

-

-

Precipitation (Metathesis): A solution of a water-soluble barium salt, such as barium chloride (BaCl₂), is slowly added to the sodium stearate solution under constant stirring.

-

Reaction: The barium ions displace the sodium ions, causing the immediate precipitation of the water-insoluble this compound.

-

Reaction: 2 C₁₇H₃₅COONa + BaCl₂ → (C₁₇H₃₅COO)₂Ba↓ + 2 NaCl

-

-

Isolation & Purification: The precipitate is collected by filtration. It is then washed thoroughly with water to remove the sodium chloride byproduct.

-

Drying: The washed product is dried in an oven to yield the final this compound powder.

Modern Protocol: Direct Method (Fusion/Aqueous)

This method involves the direct reaction of stearic acid with a barium base, such as barium hydroxide or barium oxide. It is often considered more efficient as it can reduce water usage and eliminate salt byproducts.

Methodology:

-

Dispersion: Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is dispersed in water in a reactor with stirring and heating.

-

Reaction Initiation: The mixture is heated to a temperature above the melting point of stearic acid (typically 60-80 °C).

-

Addition: Molten or powdered stearic acid is added to the hot barium hydroxide suspension. The reaction is exothermic and the temperature may rise further.

-

Reaction: 2 C₁₇H₃₅COOH + Ba(OH)₂ → (C₁₇H₃₅COO)₂Ba↓ + 2 H₂O

-

-

Completion: The reaction mixture is stirred for a set period (e.g., 20-30 minutes) to ensure complete conversion.

-

Isolation: The resulting this compound product is separated via filtration.

-

Drying & Milling: The wet cake is dried and often milled or crushed to achieve the desired particle size.

Conclusion

The history of this compound is a clear illustration of chemical science progression, from the fundamental discovery of elements and organic molecules to their combination to create materials with specific, useful properties. The foundational research by Scheele and, most critically, Chevreul in the late 18th and early 19th centuries provided the necessary components and the initial synthetic methodology. While modern industrial processes have been optimized for efficiency, yield, and purity, they remain fundamentally based on the two primary pathways: precipitation and direct reaction. The detailed quantitative and procedural data provided herein offer a robust reference for scientists and professionals working with this versatile compound.

References

- 1. americanelements.com [americanelements.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | C36H70BaO4 | CID 197077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [sanyigroupct.com]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. mlagroup.com [mlagroup.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Barium Stearate as a Heat Stabilizer in Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process known as dehydrochlorination. This process releases hydrochloric acid (HCl), leading to discoloration, embrittlement, and a significant loss of mechanical properties, which can compromise the integrity of final products.[1] To counteract this, heat stabilizers are incorporated into PVC formulations.

Barium stearate (B1226849), a metallic soap, serves as a highly effective secondary heat stabilizer for PVC.[1] Its primary functions are to scavenge the released HCl and to act as a lubricant during processing, reducing friction and shear stress on the polymer chains.[1] Barium stearate is often used in synergy with other metallic stearates, such as zinc stearate and calcium stearate, to provide a comprehensive stabilization package that enhances both initial color and long-term heat stability.

These application notes provide detailed protocols for evaluating the performance of this compound as a heat stabilizer in PVC, along with a summary of its mechanism and performance data.

Mechanism of Action

The thermal degradation of PVC is an autocatalytic chain reaction initiated at labile chlorine sites within the polymer structure. At elevated temperatures, these sites readily eliminate HCl, forming conjugated polyene sequences that are responsible for the characteristic yellowing and eventual blackening of the polymer. The released HCl further catalyzes the degradation process.

This compound functions primarily as an acid scavenger . It neutralizes the liberated HCl, forming barium chloride (BaCl₂), a stable salt, and stearic acid, as depicted in the following reaction:

2HCl + Ba(C₁₇H₃₅COO)₂ → BaCl₂ + 2C₁₇H₃₅COOH

By removing HCl from the system, this compound prevents the autocatalytic degradation cycle.

Additionally, this compound provides lubricity during PVC processing. Its long hydrocarbon chains reduce the friction between PVC particles and between the polymer melt and the processing equipment, leading to lower shear heat generation and a more homogenous melt.

Synergistic Effects with Zinc Stearate

This compound is often used in combination with a primary stabilizer like zinc stearate. Zinc stearate is highly effective at replacing the labile chlorine atoms on the PVC chain, preventing the initiation of dehydrochlorination. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can vigorously promote PVC degradation. This is where the synergistic role of this compound becomes crucial. This compound reacts with the zinc chloride to regenerate the active zinc stearate and form the less detrimental barium chloride.

ZnCl₂ + Ba(C₁₇H₃₅COO)₂ → Zn(C₁₇H₃₅COO)₂ + BaCl₂

This synergistic relationship provides excellent early color hold and long-term stability.

Performance Data

The effectiveness of this compound as a heat stabilizer can be quantified using various analytical techniques. Below are representative data summarized from literature.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability.

| Formulation | Onset Decomposition Temp. (5% weight loss) | Weight Remaining at 225°C |

| Unstabilized PVC | ~190°C | < 90% |

| PVC + this compound | > 203.6°C[2] | 95.3%[2] |

| PVC + Ba/Zn Stearate Mix | Higher than single components | > 96% |

Congo Red Test

The Congo Red test is a static heat stability test that measures the time required for a heated PVC sample to evolve enough HCl to change the color of a pH-sensitive indicator paper. A longer time indicates better thermal stability.

| Formulation | Stability Time at 185°C (minutes) |

| Unstabilized PVC | < 10 |

| PVC + Calcium Stearate/Zinc Stearate | 20.9[3] |

| PVC + Barium/Cadmium Stearate Mix | > 30 |

Oven Aging Test

In this test, PVC samples are aged in a high-temperature oven, and the change in color, typically measured by the Yellowness Index (YI), is monitored over time. A lower YI indicates better color stability.

| Formulation | Yellowness Index (YI) after 60 min at 180°C |

| Unstabilized PVC | > 70 (often black) |

| PVC + this compound | Significantly reduced YI |

| PVC + Ba/Zn Stearate Mix | < 30 |

Torque Rheometry

A torque rheometer measures the torque required to mix a polymer at a set temperature and shear rate. It provides information on fusion characteristics, melt viscosity, and dynamic thermal stability.

| Formulation | Fusion Time (s) | Maximum Torque (Nm) | Stability Time (min) |

| Unstabilized PVC | Shorter | Higher | Shorter |

| PVC + this compound | Longer | Lower | Longer |

| PVC + Ba/Zn Stearate Mix | Optimized | Moderate | Significantly Extended |

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal decomposition profile of PVC.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

PVC resin powder

-

This compound

-

Nitrogen gas (high purity)

-

Analytical balance

-

Sample pans (aluminum or platinum)

Procedure:

-

Prepare the PVC formulations by dry blending the PVC resin with the desired concentration of this compound (e.g., 2 parts per hundred resin - phr). A control sample of unstabilized PVC should also be prepared.

-

Accurately weigh 5-10 mg of the sample into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (often defined as the temperature at 5% weight loss) and the residual weight at different temperatures.

Protocol 2: Congo Red Test

Objective: To assess the static thermal stability of PVC stabilized with this compound.

Materials and Equipment:

-

Constant temperature oil bath or heating block (±1°C)

-

Test tubes (e.g., 16 x 150 mm)

-

Congo Red indicator paper strips

-

PVC compound with and without this compound

-

Stopwatch

Procedure:

-

Prepare the PVC compound by milling or mixing the resin with the stabilizer.

-

Place a 2.0 ± 0.1 g sample of the PVC compound into the bottom of a clean, dry test tube.

-

Insert a strip of Congo Red paper into the test tube so that the lower end is approximately 25 mm above the surface of the PVC sample.

-

Place the test tube in the heating block pre-heated to the test temperature (typically 180°C or 185°C).

-

Start the stopwatch immediately.

-

Observe the Congo Red paper for a color change from red to blue.

-

Record the time, in minutes, required for the color change to occur. This is the thermal stability time.

Protocol 3: Oven Aging Test

Objective: To evaluate the long-term color stability of PVC stabilized with this compound.